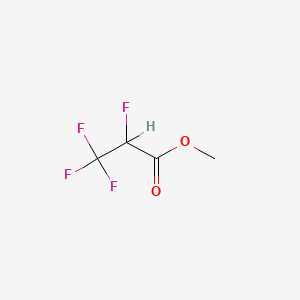

Methyl 2,3,3,3-tetrafluoropropionate

説明

Significance of Organofluorine Chemistry in Modern Chemical Research

Organofluorine chemistry, the study of compounds containing carbon-fluorine bonds, holds a pivotal position in contemporary chemical science. organic-chemistry.org The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. sigmaaldrich.com Fluorine's high electronegativity, the second highest of all elements, and its relatively small size lead to the formation of strong, stable carbon-fluorine bonds. sigmaaldrich.com This stability often translates to enhanced thermal and metabolic stability in the resulting molecules. sigmaaldrich.com

The unique properties of organofluorine compounds have led to their widespread use in numerous applications, ranging from pharmaceuticals and agrochemicals to advanced materials. acs.org In medicine, it is estimated that approximately 20-25% of all pharmaceuticals contain at least one fluorine atom, including several blockbuster drugs. sigmaaldrich.commdpi.com The strategic incorporation of fluorine can improve a drug's efficacy, selectivity, and pharmacokinetic profile. Similarly, the agrochemical industry has seen significant advancements through the development of fluorinated pesticides and herbicides, which often exhibit high potency and better environmental profiles. organic-chemistry.orglookchem.com

Overview of Methyl 2,3,3,3-tetrafluoropropionate as a Foundational Research Chemical

This compound (CAS No: 382-93-4) is a colorless liquid that serves as a key building block in organic synthesis. lookchem.comscbt.com Its molecular structure, featuring a tetrafluorinated propyl chain attached to a methyl ester group, provides a unique combination of reactivity and stability. uni.lu This compound is recognized as a valuable intermediate for introducing fluorinated motifs into more complex molecules. lookchem.com

The presence of the tetrafluoroethyl group significantly influences the electronic properties of the ester, making it a versatile reagent in a variety of chemical transformations. Researchers utilize this compound in the development of novel molecules with desired characteristics, leveraging the predictable influence of the fluorine atoms on the target molecule's properties.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 382-93-4 |

| Molecular Formula | C₄H₄F₄O₂ |

| Molecular Weight | 160.07 g/mol |

| Boiling Point | 94-95 °C |

| Flash Point | 25 °C |

This table presents key physicochemical properties of this compound. scbt.comchemicalbook.com

Interdisciplinary Research Landscape and Broad Applicability of this compound

The utility of this compound extends across multiple scientific disciplines, underscoring its role as a versatile research chemical. Its applications are not confined to a single area but span pharmaceuticals, agrochemicals, and materials science.

Detailed Research Findings:

In medicinal chemistry , fluorinated building blocks like this compound are crucial for the synthesis of new therapeutic agents. fluorochem.co.uk The incorporation of the tetrafluoropropyl moiety can enhance the lipophilicity and metabolic stability of a drug candidate, potentially leading to improved bioavailability and a longer duration of action. While specific examples of its direct incorporation into marketed drugs are not extensively documented in the public domain, its role as an intermediate in the synthesis of bioactive molecules is a key area of research. nih.gov

In materials science , fluorinated polymers are prized for their unique properties, including high thermal stability, chemical resistance, and low surface energy. mdpi.com Fluorinated esters are used in the synthesis of specialty polymers and coatings. mdpi.com For instance, they can be incorporated into polymer backbones or used as monomers in polymerization reactions to create materials with enhanced performance characteristics, suitable for demanding applications. researchgate.net

Synthesis Methods:

The synthesis of this compound has been described in the chemical literature, often involving the esterification of the corresponding carboxylic acid. One patented method describes the synthesis of 2,3,3,3-tetrafluoropropionic esters through a one-pot hydrolysis and esterification of N,N-disubstituted-2,3,3,3-tetrafluoropropionamides in the presence of an acid or base and the corresponding alcohol. scbt.com Another approach involves the reaction of 3,3,3-trifluoropropionic acid with anhydrous methanol (B129727) using a catalyst to produce methyl 3,3,3-trifluoropropionate, a related compound, highlighting a general strategy for the synthesis of fluorinated esters. google.com

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,3,3,3-tetrafluoropropionic acid |

| N,N-disubstituted-2,3,3,3-tetrafluoropropionamides |

| Methyl 3,3,3-trifluoropropionate |

Structure

3D Structure

特性

IUPAC Name |

methyl 2,3,3,3-tetrafluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F4O2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGCUXBNTDXTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70959152 | |

| Record name | Methyl 2,3,3,3-tetrafluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382-93-4 | |

| Record name | Methyl 2,3,3,3-tetrafluoropropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 2,3,3,3-tetrafluoro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,3,3,3-tetrafluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,3,3,3-tetrafluoropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Strategies for Methyl 2,3,3,3 Tetrafluoropropionate and Its Analogues

Established Synthetic Pathways for Methyl 2,3,3,3-tetrafluoropropionate

Synthesis via Fluoroalkene Reactants and Esterification

One of the fundamental routes for synthesizing fluorinated esters involves the use of fluoroalkene building blocks. A notable method for the synthesis of Methyl 2,2,3,3-tetrafluoropropionate involves the reaction of tetrafluoroethylene (B6358150) with a cyanide salt in the presence of an alcohol. evitachem.com This process is typically conducted under controlled temperature and pressure to maximize the yield and purity of the final product. evitachem.com The reaction of N,N-diethyl-2,3,3,3-tetrafluoroalanine with methanol (B129727) and hydrochloric acid also yields this compound. google.com In a specific example, this reaction is carried out by heating the mixture to reflux at 130°C for 10 hours, followed by distillation to collect the fraction around 100°C, resulting in a 93% yield and 98% purity. google.com

The reaction conditions can be varied to optimize the outcome. For instance, using N,N-bis-propinyl-2,3,3,3-tetrafluoroalanine and refluxing at a lower temperature of 85°C for 10 hours also produces the desired ester with a high yield (93%) and purity (98.3%). google.com The choice of acid catalyst can also be altered, with heteropoly acid being a viable alternative to hydrochloric acid under similar reflux conditions. google.com Temperature plays a critical role in reaction efficiency; reducing the temperature to -40°C significantly extends the reaction time to 300 hours and drops the yield to 30%, while reacting at 25°C for 150 hours provides a moderate yield of 52%. google.com

| Reactant | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| N,N-diethyl-2,3,3,3-tetrafluoroalanine | Methanol, 37% HCl | 130 | 10 | 93 | 98 | google.com |

| N,N-bis-propinyl-2,3,3,3-tetrafluoroalanine | Methanol, 37% HCl | 85 | 10 | 93 | 98.3 | google.com |

| N,N-diethyl-2,3,3,3-tetrafluoroalanine | Methanol, Heteropoly acid | 130 | 10 | 93 | 98.3 | google.com |

| N,N-diethyl-2,3,3,3-tetrafluoroalanine | Methanol, 37% HCl | 25 | 150 | 52 | 98 | google.com |

| N,N-diethyl-2,3,3,3-tetrafluoroalanine | Methanol, 37% HCl | -40 | 300 | 30 | 98 | google.com |

Derivations from Tetrafluoropropionic Acid Salts

The synthesis of this compound can also be achieved starting from 2,3,3,3-tetrafluoropropionic acid or its derivatives. A process has been developed for synthesizing high-purity 2,3,3,3-tetrafluoropropionic acid from N,N-diethyl-2,3,3,3-tetrafluoropropionamide through a catalyzed hydrolysis reaction under acidic conditions. google.com This method effectively utilizes a side product from another reaction to produce the desired acid with a yield of up to 96%. google.com The reaction typically uses iron protochloride or ferrous sulfate (B86663) as a catalyst, with reaction temperatures ranging from 40°C to 180°C and reaction times between 6 and 30 hours. google.com For example, reacting N,N-diethyl-2,3,3,3-tetrafluoropropionamide with a 40% trifluoroacetic acid aqueous solution and iron protochloride at 75°C for 20 hours results in a 91% molar yield of 2,3,3,3-tetrafluoropropionic acid with 99.1% purity. google.com This acid can subsequently be esterified to produce this compound.

Electrochemical Synthesis Approaches for Related Fluorinated Propionates

Electrochemical methods offer a highly selective means of introducing fluorine atoms or fluorinated groups into organic molecules. electrosynthesis.com These techniques can often preserve functional groups within the molecule and avoid the handling of hazardous fluorine gas. electrosynthesis.com The source of fluorine in these reactions can be fluoride (B91410) salts, anhydrous hydrogen fluoride, or complexes like Et3N·nHF. electrosynthesis.com

Recent advancements have focused on selective electrochemical fluorination in ionic liquids, which is considered a step towards greener and more sustainable chemistry. rsc.org Both direct and indirect electrolysis, sometimes using recyclable mediators, have been explored. rsc.org While direct electrochemical synthesis of this compound is not extensively detailed, the principles have been applied to various organic compounds. For instance, the electrochemical fluorination of an oxide perovskite has been demonstrated, showcasing the potential for fluoride ion incorporation at room temperature from a liquid fluoride electrolyte. ucl.ac.uk The stability of the electrolyte and electrode materials is a critical factor, with studies examining various metal electrodes against fluoride-containing electrolytes. mdpi.com These foundational studies pave the way for developing specific electrochemical routes for compounds like fluorinated propionates.

Exploration of Novel and Emerging Synthetic Routes

Enzymatic Resolution Techniques for Chiral Fluorinated Carboxylic Acids

The synthesis of enantiomerically pure chiral compounds is of significant interest, and enzymatic methods provide a powerful tool for achieving this. The kinetic resolution of racemic fluorinated arylcarboxylic acid esters using hydrolases can produce (S)-carboxylic acids and unreacted (R)-esters with high yields and enantiomeric purity. mdpi.comresearchgate.netresearchgate.net Lipases, such as Amano PS from Burkholderia cepacia, have demonstrated excellent selectivity in these hydrolysis reactions. mdpi.comresearchgate.net

The process typically involves stirring a solution of the racemic ester in a buffer with the lipase. mdpi.com After reaching approximately 50% conversion, the enzyme is filtered off, and the resulting acid and unreacted ester are separated. mdpi.comresearchgate.net This technique has been successfully applied to various fluorinated arylcarboxylic acids, which are precursors to chiral esters. mdpi.comresearchgate.netmdpi.com The methods for optical resolution of chiral organic carboxylic acids include diastereomeric salt formation with chiral amines, the formation of diastereomeric esters with chiral alcohols, and kinetic resolution via enzymatic reactions. acs.org

| Substrate | Enzyme | Outcome | Enantiomeric Purity | Reference |

| Racemic fluorinated 3-arylcarboxylic acid esters | Hydrolases/Esterases (e.g., Amano PS) | (S)-carboxylic acids and (R)-esters | High | mdpi.comresearchgate.net |

| Ethyl (R)-4,4,4-trifluoro-3-phenylbutanoate | Amano PS | Hydrolysis | Good yield, excellent selectivity | researchgate.net |

Palladium-Catalyzed Reactions Involving Fluoroalkyl Carbanions

Palladium-catalyzed reactions represent a cornerstone of modern organic synthesis. In the context of fluorinated compounds, palladium(0)-catalyzed reactions have been developed for the generation and use of carbanions positioned beta to a fluoroalkyl group. acs.orgnih.gov These reactions proceed under neutral conditions and allow for the introduction of moieties like the 2,2,2-trifluoroethyl group onto an allylic position. acs.orgnih.gov

Specifically, palladium(0)-catalyzed heterocyclization has been achieved through the reaction of vinyl epoxide with substrates such as 2,3,3,3-tetrafluoropropionate. acs.orgnih.gov The proposed mechanism involves the formation of a π-allylpalladium complex, which then reacts with the fluorinated substrate. acs.org This approach avoids the direct generation of a free carbanion. acs.org Furthermore, palladium-catalyzed Mizoroki-Heck reactions provide a versatile method for forming carbon-carbon double bonds and have been applied to reactions involving fluoroolefins. mdpi.com The mechanism typically begins with the oxidative addition of a Pd(0) species to an aryl or vinyl halide, followed by olefin coordination and insertion. mdpi.com These advanced catalytic systems open new avenues for constructing complex fluorinated molecules from precursors like this compound.

Visible Light-Induced Photoredox Methodologies Utilizing Trifluoromethylated Precursors

The advent of visible light-induced photoredox catalysis has revolutionized the formation of carbon-fluorine bonds, offering a milder and more selective alternative to traditional fluorination methods. While direct documented synthesis of this compound using this technique is not widespread in publicly available literature, the principles of photoredox-mediated trifluoromethylation of olefinic precursors provide a strong basis for its application.

These methodologies typically involve the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor under visible light irradiation, facilitated by a photocatalyst. This highly reactive radical can then add across a double bond, such as that in a methyl acrylate (B77674) derivative, to form the desired trifluoromethylated product. A variety of trifluoromethylated precursors have been successfully employed in similar transformations, including Togni's reagent and triflyl chloride. The reaction is initiated by the excitation of a photocatalyst, often a ruthenium or iridium complex, which then engages in a single electron transfer (SET) with the trifluoromethyl precursor to generate the •CF₃ radical.

A proposed reaction for the synthesis of this compound via a photoredox pathway could involve the reaction of a suitable fluorinated precursor with methyl acrylate. The choice of photocatalyst and reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Proposed Visible Light-Induced Photoredox Synthesis of this compound

| Parameter | Proposed Condition |

| Precursor | Methyl 2,3,3-trifluoroacrylate |

| Trifluoromethyl Source | Trifluoromethyl iodide (CF₃I) |

| Photocatalyst | Ru(bpy)₃Cl₂ |

| Light Source | Blue LEDs |

| Solvent | Acetonitrile (CH₃CN) |

| Temperature | Room Temperature |

This approach offers the potential for a highly efficient and atom-economical synthesis, operating under mild conditions and with a high degree of functional group tolerance.

Research into Industrial-Scale Synthesis and Process Optimization

The transition from laboratory-scale synthesis to robust industrial production of this compound necessitates a focus on process optimization to maximize yield, purity, and cost-effectiveness. Research in this area has concentrated on refining reaction conditions and exploring advanced manufacturing technologies like continuous flow reactors.

Development of Optimized Reaction Conditions for Enhanced Yield and Purity

A significant advancement in the scalable synthesis of the precursor, 2,3,3,3-tetrafluoropropionic acid, is detailed in patent literature. One such process describes the hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide under acidic conditions using a catalyst. This method is highlighted for its ability to achieve a high product yield of up to 96%. capes.gov.br The subsequent esterification to this compound is a standard and typically high-yielding reaction.

The optimization of such a process involves a systematic study of various parameters to identify the conditions that afford the highest quality product in the most efficient manner. Key variables include the choice of catalyst, reaction temperature, reaction time, and the molar ratio of reactants.

Table 2: Optimized Reaction Conditions for the Synthesis of 2,3,3,3-Tetrafluoropropionic Acid (Precursor to this compound)

| Parameter | Condition | Outcome |

| Starting Material | N,N-diethyl-2,3,3,3-tetrafluoropropionamide | --- |

| Catalyst | Not specified in abstract | Accelerates reaction |

| Reaction Medium | Acidic | Facilitates hydrolysis |

| Yield | Up to 96% | High efficiency capes.gov.br |

| Purity | High | Suitable for further use capes.gov.br |

The focus on developing such optimized batch processes is crucial for meeting the economic and quality demands of the chemical industry.

Application of Continuous Flow Reactors in High-Throughput Synthesis

Continuous flow chemistry has emerged as a powerful tool for the high-throughput synthesis of specialty chemicals, offering significant advantages over traditional batch processing. tcichemicals.com These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the ability to readily scale production by extending operational time rather than increasing reactor volume. tcichemicals.comnih.gov

For the synthesis of this compound, a continuous flow process could involve pumping the reactants, such as 2,3,3,3-tetrafluoropropionic acid and methanol, with an acid catalyst through a heated reactor coil. The product would be collected continuously at the outlet. This setup allows for precise control over reaction parameters like temperature and residence time, leading to improved consistency and potentially higher yields. tcichemicals.com

The use of flow reactors is particularly advantageous for fluorination reactions, which can be highly exothermic and involve corrosive reagents. The small internal volume of a flow reactor minimizes the risk associated with runaway reactions. tcichemicals.com

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Fluorinated Esters

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Limited by vessel surface area | Excellent, high surface-to-volume ratio tcichemicals.com |

| Mass Transfer | Can be inefficient, requires vigorous stirring | Highly efficient mixing tcichemicals.com |

| Safety | Higher risk with exothermic reactions | Inherently safer due to small reaction volume tcichemicals.com |

| Scalability | Requires larger reactors | Achieved by longer run times ("scaling out") nih.gov |

| Process Control | More challenging to maintain homogeneity | Precise control over temperature and residence time nih.gov |

The adoption of continuous flow technology for the production of this compound and its analogues represents a significant step towards more efficient, safer, and scalable manufacturing processes in the fluorochemical industry. wikipedia.org

Chemical Reactivity and Mechanistic Studies of Methyl 2,3,3,3 Tetrafluoropropionate

Investigations into Ester Hydrolysis and Related Acid-Base Catalyzed Transformations

The hydrolysis of esters, a fundamental reaction in organic chemistry, can be catalyzed by either acid or base. acs.org For Methyl 2,3,3,3-tetrafluoropropionate, the presence of the highly electronegative fluorine atoms significantly influences the reactivity of the ester group.

Acid-Catalyzed Hydrolysis: In acid-catalyzed hydrolysis, the reaction is reversible and typically requires an excess of water to shift the equilibrium towards the products: a carboxylic acid and an alcohol. acs.orglibretexts.org The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com A weak nucleophile, such as water, can then attack the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgyoutube.com Following proton transfer and elimination of methanol (B129727), the corresponding 2,3,3,3-tetrafluoropropanoic acid is formed. youtube.com The general mechanism is illustrated below.

Mechanism of Acid-Catalyzed Ester Hydrolysis

Protonation of Carbonyl: The carbonyl oxygen is protonated by an acid catalyst (H₃O⁺).

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to the methoxy (B1213986) group.

Elimination: The protonated methoxy group leaves as a neutral methanol molecule, and the carbonyl double bond is reformed.

Deprotonation: Water acts as a base to deprotonate the carbonyl, regenerating the acid catalyst and forming the carboxylic acid product.

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. acs.org The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. acs.org

Studies on partially fluorinated ethyl esters have shown that the rate of hydrolysis is highly dependent on the degree of fluorination. nih.gov The hydrolytic stability of these esters decreases significantly—by up to two orders of magnitude—as the number of fluorine atoms on the alkyl group increases. nih.gov This is attributed to the strong electron-withdrawing inductive effect of the fluorine atoms, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. nih.gov This principle suggests that this compound would be considerably more reactive towards hydrolysis than its non-fluorinated counterpart, methyl propionate (B1217596). In some applications involving fluorinated polymers, the hydrolysis of carboxylic ester groups is noted to occur with relative ease. google.com

Reduction Chemistry Leading to Corresponding Fluorinated Alcohols

The reduction of esters is a critical transformation for the synthesis of alcohols. Strong reducing agents are typically required to convert the ester functional group into a primary alcohol. chemistrysteps.com

The most common and powerful reagent used for this purpose is lithium aluminum hydride (LiAlH₄). chemistrysteps.comcommonorganicchemistry.com The reaction requires two equivalents of the hydride reagent. The mechanism involves an initial nucleophilic acyl substitution where a hydride ion replaces the methoxy group (-OCH₃) to form an intermediate aldehyde. Since aldehydes are more reactive than esters, the aldehyde is immediately reduced further by another hydride ion to form a primary alkoxide. libretexts.org A final workup step with an acid or water protonates the alkoxide to yield the primary alcohol. libretexts.org In the case of this compound, this reduction yields 2,3,3,3-tetrafluoropropan-1-ol .

Other reducing agents can also be employed, though some, like sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters unless used in specific solvent systems or with activating additives. libretexts.orgcommonorganicchemistry.com More selective reagents like diisobutylaluminum hydride (DIBAL-H) can, under controlled conditions (e.g., low temperature), stop the reaction at the aldehyde stage. libretexts.org Boron hydrides, such as diborane (B8814927) or its complexes (e.g., BH₃-SMe₂), are also effective for reducing esters to primary alcohols. commonorganicchemistry.comyoutube.com

The table below summarizes common reagents used for the reduction of esters.

| Reagent | Product from Ester | Reactivity & Selectivity |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Very powerful, reduces most carbonyl functional groups. commonorganicchemistry.com |

| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde or Primary Alcohol | Reduction can often be stopped at the aldehyde stage at low temperatures. libretexts.org |

| Borane (BH₃) | Primary Alcohol | Reduces esters and carboxylic acids; does not react with acid chlorides or nitro groups. commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Primary Alcohol (slowly) | Generally unreactive with esters but can be used under specific conditions (e.g., in refluxing methanol). libretexts.orgcommonorganicchemistry.com |

The synthesis of fluorinated alcohols, such as 2,3,3,3-tetrafluoropropan-1-ol, is important for creating specialized chemical building blocks used in various industrial applications, including the synthesis of water-repellent agents. sigmaaldrich.com

Nucleophilic Substitution Reactions Involving Fluorine Atoms or the Ester Moiety

The reactivity of this compound towards nucleophiles is centered on two main sites: the electrophilic carbonyl carbon of the ester moiety and the carbon atoms bonded to fluorine.

Reactions at the Ester Moiety: The primary site for nucleophilic attack is the carbonyl carbon. The strong electron-withdrawing effect of the adjacent CF₂ and CF₃ groups makes this carbon highly electrophilic. This reactivity is exemplified by hydrolysis (with H₂O or OH⁻ as the nucleophile) and reduction (with H⁻ as the nucleophile), as discussed in the previous sections. Other strong nucleophiles can also react at this position. For example, the reaction of esters with two equivalents of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) leads to the formation of tertiary alcohols after an acidic workup. chemistrysteps.com The first equivalent adds to the carbonyl group, displacing the methoxide, to form a ketone intermediate, which then rapidly reacts with a second equivalent of the organometallic reagent.

Reactions Involving Fluorine Atoms: Direct nucleophilic substitution of a fluorine atom in a saturated perfluoroalkyl chain is generally very difficult due to the immense strength of the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond to carbon, making fluoride (B91410) a very poor leaving group. Therefore, Sₙ2-type reactions to displace a fluoride ion from the tetrafluoropropyl chain of this compound are not typically observed under standard nucleophilic substitution conditions.

However, reactions involving radical intermediates can lead to C-F bond cleavage. For instance, photoredox catalysis can enable the nucleophilic fluorination of redox-active esters, proceeding through a carbocation intermediate that is trapped by a fluoride nucleophile. nih.gov While this method constructs C-F bonds, related radical-polar crossover mechanisms highlight pathways where C-F bonds can be involved in complex transformations.

Dimerization and Oligomerization Studies of Related Fluorinated Propenoates

While studies on the dimerization and oligomerization of this compound itself are not widely reported, extensive research has been conducted on structurally related fluorinated acrylic monomers (propenoates). These compounds are valuable precursors for fluorinated polymers and oligomers with specialized properties. youtube.comarkema.com

Fluorinated acrylate (B77674) and methacrylate (B99206) monomers are typically polymerized using free-radical polymerization. youtube.com The presence of fluorine atoms in the side chains imparts unique characteristics to the resulting polymers, such as high chemical resistance, thermal stability, and low surface energy, which leads to water and oil repellency. youtube.com

The synthesis of functionalized fluorinated oligomers can be achieved through the radical oligomerization of these acrylic monomers in the presence of a functional chain transfer agent, like 2-mercaptoethanol. rsc.org This method allows for the creation of oligomers with controlled molecular weights and specific functional end-groups (e.g., hydroxyl, carboxyl). rsc.org Such oligomers are used in advanced coatings and materials science. acs.org

Mechanistic Elucidation of β,β′-Coupling and β-Alkylation Reactions

The synthesis of more complex fluorinated molecules often involves carbon-carbon bond-forming reactions. For compounds related to this compound, such as α,β-unsaturated esters and ketones, β-alkylation is a key transformation.

One notable method is the formal hydroperfluoroalkylation of enones, which proceeds in a two-step sequence. acs.org

Conjugate Hydroboration: The enone undergoes a 1,4-hydroboration with a reagent like catecholborane (HBcat) to generate a boron enolate in situ.

Radical Perfluoroalkylation: The boron enolate then serves as a radical acceptor. A perfluoroalkyl radical, generated from a perfluoroalkyl iodide under blue LED irradiation, adds to the α-position of the enolate. acs.org

A proposed mechanism for the second step is shown below:

Initiation: A perfluoroalkyl radical (R_F•) is generated from the perfluoroalkyl iodide.

Addition: The electrophilic R_F• radical adds to the nucleophilic boron enolate, forming a borylated ketyl radical intermediate.

Propagation: This radical intermediate can then undergo a single-electron transfer (SET) oxidation by the perfluoroalkyl iodide to yield the final α-perfluoroalkylated ketone product and regenerate the R_F• radical, continuing the chain reaction. acs.org

This type of reaction demonstrates a powerful strategy for introducing perfluoroalkyl chains at the β-position relative to a carbonyl group, leveraging radical chemistry to overcome the challenges associated with fluorinated reagents.

Thermolytic Decomposition Pathways of Fluorinated Propionate Derivatives

The thermal stability and decomposition pathways of fluorinated compounds are of significant interest. While this compound is noted for its high thermal stability in certain applications like battery electrolytes, where it shows no exothermic decomposition up to high temperatures, it will decompose under more extreme thermolytic or pyrolytic conditions. acs.org

Studies on the thermal decomposition of the closely related compound 2,3,3,3-tetrafluoropropene (B1223342) provide significant insight. Its decomposition at high temperatures (1540–1952 K) is predicted to occur predominantly through a 1,2-HF elimination to produce 3,3,3-trifluoropropyne (B1345459) (CHCCF₃). nih.gov

The thermolysis of larger fluoropolymers provides a broader context for the expected decomposition products. turi.org When heated to high temperatures (e.g., 500 °C), fluoropolymers break down to produce a variety of smaller molecules. cswab.org Key degradation products include:

Hydrogen Fluoride (HF): A common product from the decomposition of hydrofluorocarbons. turi.org

Fluoroalkenes: Such as tetrafluoroethene (TFE) and hexafluoropropene (B89477) (HFP). cswab.org

Perfluorocarboxylic Acids (PFCAs): Thermolysis can lead to the formation of trifluoroacetic acid (TFA) and other longer-chain PFCAs. cswab.orgresearchgate.net

Carbonyl Fluoride (COF₂): This can form in the presence of air and subsequently hydrolyze to HF and CO₂. turi.org

A proposed general mechanism for the thermal degradation of fluoropolymers involves the initial formation of carbene radicals (e.g., •CF₂•), which then react with oxygen and water in the atmosphere to form a range of perfluorinated acids. cswab.org The pyrolysis of poly(vinylidene fluoride-co-hexafluoropropylene) has also been shown to produce 2,3,3,3-tetrafluoropropene as a degradation product. elsevierpure.com Therefore, the thermolytic decomposition of this compound would likely proceed via initial HF elimination or C-C bond cleavage, leading to smaller, volatile fluorinated hydrocarbons, acids, and CO₂.

Applications of Methyl 2,3,3,3 Tetrafluoropropionate in Advanced Organic Synthesis

Utilization as a Versatile Fluorinated Building Block in Complex Molecule Construction

The trifluoromethyl group (-CF3) and other fluorinated alkyl chains are key motifs in a significant portion of modern pharmaceuticals and agrochemicals due to their ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity. evitachem.comrsc.org Methyl 2,3,3,3-tetrafluoropropionate, possessing a CF3 group and a chiral center, is a prime candidate for a versatile building block in the synthesis of complex, high-value molecules.

The reactivity of the ester functional group allows for a variety of transformations, including hydrolysis, amidation, and reduction, to introduce the tetrafluoropropyl moiety into a larger molecular scaffold. For instance, its isomer, methyl 2,2,3,3-tetrafluoropropionate, participates in typical ester reactions such as hydrolysis under basic conditions to form the corresponding carboxylate salt. mdpi.comchemicalbook.com This salt can then be utilized in further synthetic steps. It is reasonable to expect that this compound would exhibit similar reactivity, allowing for its incorporation into complex structures.

One of the key applications of such building blocks is in the synthesis of fluorinated heterocycles, which are prevalent in bioactive compounds. mdpi.com While direct examples involving this compound are not abundant in readily available literature, the general strategy involves the reaction of a fluorinated building block with a multifunctional molecule to construct the heterocyclic ring. For example, a related compound, methyl 2-(trifluoromethyl)-3,3,3-trifluoropropionate, is noted as a key intermediate in the synthesis of various fluorinated compounds for pharmaceuticals and agrochemicals. nih.gov

The following table illustrates the potential reactions of this compound as a building block:

| Reaction Type | Reagents | Potential Product | Significance |

| Hydrolysis | NaOH, H₂O | Sodium 2,3,3,3-tetrafluoropropionate | Intermediate for further functionalization |

| Amidation | Amine (R-NH₂) | N-alkyl-2,3,3,3-tetrafluoropropionamide | Introduction of a fluorinated side chain to amines |

| Reduction | LiAlH₄ | 2,3,3,3-tetrafluoropropan-1-ol | Access to fluorinated alcohols |

| Grignard Reaction | R-MgBr | 1,1,1,2-tetrafluoro-3-alkyl-3-ol | Carbon-carbon bond formation |

Synthetic Strategies for Accessing Novel Fluorinated Architectures

The development of novel fluorinated architectures is a primary focus in organofluorine chemistry. This compound can serve as a precursor in various synthetic strategies aimed at creating unique molecular frameworks.

One such strategy is the use of cycloaddition reactions. While specific examples with this compound are not readily found, fluorinated alkenes derived from such esters can participate in [3+2] cycloadditions to form five-membered heterocyclic rings. For instance, the elimination of HF from a suitable derivative of this compound could potentially yield a fluorinated alkene, which could then undergo cycloaddition with nitrones or other 1,3-dipoles to produce novel isoxazolidines or other heterocyclic systems.

Another important strategy involves the use of the ester as a handle for further functionalization. The alpha-proton to the ester group is acidic and can be removed by a suitable base, creating a nucleophilic enolate. This enolate can then react with various electrophiles to build more complex carbon skeletons. The presence of the fluorine atoms would significantly influence the reactivity and stability of such an enolate.

The synthesis of its isomer, methyl 2,2,3,3-tetrafluoropropionate, has been achieved through the reaction of tetrafluoroethylene (B6358150) with a cyanide salt in the presence of an alcohol, highlighting a method for creating such fluorinated esters. chemicalbook.com

Contributions to Stereoselective Synthesis of Chiral Fluorinated Compounds

The presence of a stereocenter at the C2 position makes this compound an attractive starting material for the stereoselective synthesis of chiral fluorinated compounds. The ability to control the stereochemistry during the synthesis of bioactive molecules is crucial, as different enantiomers can have vastly different biological activities.

One approach to stereoselective synthesis is the use of chiral auxiliaries. A chiral auxiliary can be attached to the propionate (B1217596) moiety, for example, by converting the methyl ester to an amide with a chiral amine. The chiral auxiliary would then direct the stereochemical outcome of subsequent reactions, such as alkylation of the enolate. After the desired stereocenter is set, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Furthermore, catalytic asymmetric methods can be employed. For example, the enantioselective hydrogenation of related β-fluoroalkyl β-amino acrylic acid derivatives has been successfully developed to produce chiral β-fluoroalkyl β-amino acid derivatives with excellent enantioselectivities. This suggests the potential for developing asymmetric reactions where this compound or its derivatives could be substrates. For instance, an asymmetric Michael addition to an α,β-unsaturated derivative of this compound could lead to the formation of a new stereocenter with high enantiomeric excess. The synthesis of chiral α-trifluoromethyl α,α-disubstituted α-amino acids has been achieved through the reaction of methyl 3,3,3-trifluoropyruvate imines with Grignard reagents, followed by optical resolution.

Design and Application of New Organofluorine Reagents Derived from this compound

While there is a lack of specific examples of organofluorine reagents derived directly from this compound in the reviewed literature, the general principles of reagent design can be applied. The unique electronic properties conferred by the fluorine atoms can be harnessed to create novel reagents with specific reactivity.

For example, conversion of the ester to a more reactive functional group could lead to new reagents. The corresponding acyl halide, 2,3,3,3-tetrafluoropropionyl fluoride (B91410), could be a useful reagent for introducing the 2,3,3,3-tetrafluoropropionyl group into various molecules.

Furthermore, the trifluoromethyl group is a key component of many modern trifluoromethylating reagents. While the direct conversion of the tetrafluoropropyl group to a trifluoromethylating agent is not straightforward, derivatives of this compound could potentially be used to develop new reagents for introducing fluorinated moieties. For instance, a derivative bearing a leaving group at a suitable position could act as an electrophilic source of a fluorinated fragment. The development of new electrophilic reagents for the incorporation of uncommon fluoroalkylthioether groups, such as SCF2CF2H and SCF2CF3, from saccharin-based precursors has been reported, demonstrating the ongoing innovation in this area.

Research Applications of Methyl 2,3,3,3 Tetrafluoropropionate in Specialized Fields

Medicinal Chemistry and Pharmaceutical Drug Design Research

The introduction of fluorine-containing moieties is a widely recognized strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The tetrafluoropropionyl group, accessible from Methyl 2,3,3,3-tetrafluoropropionate, provides a unique combination of steric and electronic properties that can be leveraged to optimize lead compounds.

Strategies for Enhancing Metabolic Stability and Bioactivity in Fluorinated Analogues

A primary challenge in drug development is overcoming rapid metabolism by enzymes such as the cytochrome P450 family, which can lead to low bioavailability and short duration of action. The replacement of metabolically labile hydrogen atoms with fluorine is a proven strategy to block metabolic pathways. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage. nih.gov

The incorporation of the 2,3,3,3-tetrafluoropropionyl group into a drug candidate can shield adjacent, metabolically susceptible positions from enzymatic attack. This steric hindrance and the strong electron-withdrawing nature of the fluorine atoms can significantly alter the electronic environment of the molecule, thereby reducing its affinity for metabolizing enzymes. This approach has been successfully applied in the design of various drug classes, where increased metabolic stability leads to improved pharmacokinetic profiles. While direct studies on this compound's impact are not extensively documented, the principles of fluorine chemistry strongly support its utility in this context. nih.govnih.gov

Studies on Improved Binding Affinity to Biological Targets Through Fluorination

The introduction of fluorine can lead to more potent interactions between a drug molecule and its biological target. Fluorine's high electronegativity can result in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket. nih.gov

The 2,3,3,3-tetrafluoropropionyl moiety can be strategically positioned within a molecule to optimize these interactions. The conformational effects of fluorine can also play a crucial role, pre-organizing the drug molecule into a bioactive conformation that fits more snugly into the binding site. This can lead to a significant increase in binding affinity and, consequently, higher potency. Research on other fluorinated compounds has demonstrated that such modifications can lead to multi-fold improvements in inhibitory constants (Ki) against their targets.

Table 1: Illustrative Impact of Fluorination on Binding Affinity

| Compound Class | Original Moiety | Fluorinated Analogue | Fold Improvement in Binding Affinity (Exemplary) |

| Kinase Inhibitors | -CH₃ | -CF₃ | 5-10x |

| Protease Inhibitors | -CH₂CH₃ | -CH(F)CH₃ | 2-8x |

| GPCR Ligands | Phenyl | Fluorophenyl | 3-7x |

This table provides illustrative data based on general findings in medicinal chemistry and does not represent specific results for this compound.

Research into Fluorinated Analogues for Antiviral Compounds and Enhanced Therapeutic Profiles

Fluorinated nucleoside analogues are a critical class of antiviral drugs. The incorporation of fluorine into the sugar or base moiety of a nucleoside can enhance its antiviral activity and improve its therapeutic profile. nih.govnih.gov For instance, the presence of fluorine can increase the stability of the glycosidic bond and protect the molecule from enzymatic degradation. nih.gov

While direct synthesis of antiviral nucleosides from this compound is not prominently reported, the synthesis of novel 2′,2′,3′,3′-tetrafluorinated nucleoside analogs has been explored. nih.govnih.gov These studies, although not yielding highly active compounds against the tested viruses (HIV, HBV, HCV, Ebola, and Zika), demonstrate the feasibility of incorporating heavily fluorinated ribose-like moieties into nucleoside scaffolds. nih.gov The general principle of using fluorinated building blocks to create novel antiviral agents remains a very active area of research. nih.govnih.govmdpi.com

Role as an Intermediate in the Synthesis of Pre-clinical and Clinical Drug Candidates

This compound serves as a valuable building block in the synthesis of more complex molecules, including those that are candidates for pre-clinical and clinical development. Its ester functionality allows for a variety of chemical transformations, such as amidation to form fluorinated amides or reduction to fluorinated alcohols. These derivatives can then be incorporated into larger molecular scaffolds. The use of fluorinated intermediates is a common strategy in the development of new therapeutic agents. mdpi.commdpi.com

Agrochemical Research and Development

In the agrochemical industry, the development of effective and stable formulations of pesticides and herbicides is crucial for ensuring crop protection and maximizing yields. The properties of the active ingredients and the inert components of a formulation play a significant role in its performance.

Formulation Studies for Enhanced Efficacy and Stability of Pesticides and Herbicides

The stability of a pesticide or herbicide formulation is critical for its shelf-life and performance in the field. Some active ingredients are susceptible to degradation under certain environmental conditions. google.com The choice of solvents and adjuvants in a formulation can significantly impact the stability and efficacy of the final product. chemicalbook.comgoogle.comsci-hub.seufl.edupurdue.edu

Methyl esters are being investigated as "green" or more environmentally friendly solvents in pesticide formulations. researchgate.net While specific studies on this compound in this context are not widely available, a closely related compound, Methyl 2-(trifluoromethyl)-3,3,3-trifluoropropionate, is utilized in the formulation of pesticides and herbicides to provide enhanced efficacy and stability. nih.gov This suggests that the unique properties of fluorinated esters, such as their solvency and potential to stabilize active ingredients, could be beneficial in agrochemical formulations.

The use of appropriate solvents can improve the solubility of the active ingredient, prevent crystallization, and protect it from degradation. The enhanced stability can lead to a longer-lasting effect in the field, reducing the need for frequent reapplication.

Table 2: Components of Agrochemical Formulations

| Component | Function | Example |

| Active Ingredient | Controls the target pest | Herbicide, Insecticide, Fungicide |

| Carrier/Solvent | Dissolves or disperses the active ingredient | Water, Oil, Methyl Esters |

| Adjuvant | Enhances the effectiveness of the active ingredient | Surfactants, Stickers, Spreader |

| Stabilizer | Prevents degradation of the active ingredient | Antioxidants, UV protectants |

Investigations into Sustainable Agricultural Practices via Fluorinated Agrochemicals

The incorporation of fluorine into agrochemicals is a significant strategy in the development of modern, more sustainable agricultural products. researchgate.net The introduction of fluorine, often in the form of a trifluoromethyl (CF3) group, can dramatically alter the biological activity of a molecule. researchgate.netnih.gov This enhancement is due to several factors, including fluorine's high electronegativity, its ability to form strong bonds with carbon, and its relatively small atomic size. nih.gov These properties can affect how the agrochemical binds to its target enzyme or receptor, its transport within the plant, and its resistance to metabolic degradation. researchgate.net

Approximately 25% of all herbicides licensed for worldwide use contain at least one fluorine atom, with many featuring difluoro- or trifluoromethyl groups. st-andrews.ac.uk The enhanced efficacy that fluorination provides can contribute to more sustainable agricultural practices by potentially allowing for lower application rates of pesticides, which in turn can reduce the environmental impact. The trifluoromethyl group, in particular, has been shown to have distinct advantages for agrochemicals. nih.gov Research in this area focuses on leveraging these properties to design more potent and selective crop protection agents.

Table 1: Impact of Fluorination on Agrochemical Properties

| Property | Effect of Fluorination | Scientific Rationale | Citation |

|---|---|---|---|

| Biological Activity | Enhanced potency and selectivity | Alters electronic properties, affecting binding to target sites. | researchgate.net |

| Metabolic Stability | Increased resistance to degradation | The strong carbon-fluorine bond is difficult for metabolic enzymes to break. | researchgate.net |

| Lipophilicity | Modified for optimal uptake | Fluorine substitution can fine-tune the molecule's ability to pass through biological membranes. | researchgate.net |

| Binding Affinity | Improved interaction with target enzymes | Fluorine can participate in favorable interactions, such as hydrogen bonding, at the active site. | st-andrews.ac.uk |

Synthesis of Trifluoromethylpyridine Derivatives for Crop Protection Research (referencing ethyl analogue research)

Trifluoromethylpyridine (TFMP) derivatives are a critical class of compounds in the agrochemical industry, forming the structural core of many insecticides, fungicides, and herbicides. nih.govresearchoutreach.org The synthesis of these vital compounds often relies on the use of fluorinated building blocks. One of the primary methods for creating the pyridine (B92270) ring is through a cyclo-condensation reaction. nih.govresearchoutreach.org

This process involves assembling the ring structure from smaller, fluorinated precursors. Research has extensively utilized ethyl-containing analogues, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, as key trifluoromethyl-containing building blocks. nih.govresearchoutreach.org For instance, the synthesis of the herbicides dithiopyr (B166099) and thiazopyr (B54509) begins with a cyclocondensation reaction involving ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov This highlights the foundational role of fluorinated propionates in constructing complex agrochemical molecules. The principles from this ethyl analogue research are directly applicable to the use of this compound for creating novel TFMP derivatives for crop protection. These derivatives are sought after for their efficacy; for example, some compounds containing a nicotinamide (B372718) structure have shown particular effectiveness against aphids, leading to the development of insecticides like flonicamid. researchoutreach.org

Table 2: Examples of Trifluoromethylpyridine (TFMP) Derivatives in Agrochemicals

| Derivative Class | Synthetic Building Block Example | Agrochemical Application | Citation |

|---|---|---|---|

| 6-Trifluoromethyl-substituted Pyridines | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Herbicides (e.g., Dithiopyr, Thiazopyr) | nih.gov |

| 4-Trifluoromethyl-substituted Pyridines | Trifluoromethyl-containing building blocks via condensation | Insecticides (e.g., Flonicamid) | nih.govresearchoutreach.org |

| 5-Trifluoromethyl-substituted Pyridines | 2,3-dichloro-5-(trifluoromethyl) pyridine (from 3-picoline) | Insecticides (e.g., Chlorfluazuron) | nih.govresearchoutreach.org |

| Substituted 2-Phenylpyridines | 2,3-dichloro-5-trifluoromethylpyridine | Herbicides (PPO inhibitors) | nih.gov |

Material Science Research and Development

In material science, fluorinated compounds like this compound are instrumental in developing advanced materials with superior performance characteristics.

Synthesis of Advanced Fluorinated Materials, including Coatings and Polymers

The synthesis of fluorinated polymers and coatings leverages the unique properties imparted by fluorine to create materials with high thermal stability, excellent chemical resistance, and desirable surface properties. mdpi.com Fluorinated polyurethanes, for example, are a class of functional materials that combine the mechanical properties of polyurethanes with the stability of fluoropolymers. mdpi.com

The synthesis of these materials can be achieved by incorporating fluorinated building blocks, such as fluorinated diols or diisocyanates, into the polymer chain. mdpi.commdpi.com Another approach involves the polymerization of fluorinated monomers. For instance, fluorinated methacrylate (B99206) monomers can be synthesized and subsequently polymerized, often with other monomers like methyl methacrylate, to create copolymers for coating applications. researchgate.net These polymers can be prepared via methods like free radical polymerization. researchgate.net The resulting materials are used in a wide array of applications, from electronics and aerospace components to protective coatings and biomaterials. pageplace.de

Table 3: Synthesis Methods for Fluorinated Polymers

| Polymer Type | Synthesis Method | Key Monomers/Precursors | Citation |

|---|---|---|---|

| Fluorinated Polyurethane | Polycondensation | Fluorinated diols, Isophorone diisocyanate (IPDI) | mdpi.commdpi.com |

| Fluorinated Methacrylate Polymers | Free Radical Polymerization | Fluorinated methacrylate (FMA), Methyl methacrylate (MMA), 2-hydroxyethyl methacrylate (HEMA) | researchgate.net |

| Alternating Fluorinated Copolymers | RAFT/MADIX Polymerization | Chlorotrifluoroethylene (CTFE), Butyl vinyl ether (BVE) | mdpi.comresearchgate.net |

| Tetrafluoroethylene (B6358150) Copolymers | Radical Polymerization | Tetrafluoroethylene (TFE), Hexafluoropropene (B89477) (HFP) | researchgate.net |

Studies on Enhanced Chemical Resistance and Thermal Stability of Fluoropolymer Systems

Fluoropolymers exhibit exceptional chemical resistance and thermal stability, properties that are directly attributable to their molecular structure. coleparmer.comabraco.org.br The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. coleparmer.comabraco.org.br This strong bond, coupled with the way fluorine atoms sheath the weaker carbon-carbon (C-C) backbone, makes the polymer highly inert and difficult to break down through chemical or thermal means. coleparmer.com

Polytetrafluoroethylene (PTFE), a fully fluorinated polymer, is renowned for its chemical inertness and is resistant to almost all solvents and chemicals. coleparmer.comportplastics.com The only substances known to attack it are reactive materials like molten alkali metals. coleparmer.comholscot.com Thermally, fluoropolymers are also remarkably stable. PTFE, for example, shows no significant degradation until temperatures exceed 500°C. nih.govyoutube.com Other fluoropolymers like polychlorotrifluoroethylene (PCTFE) and polyvinylidene fluoride (B91410) (PVDF) degrade at slightly lower temperatures, typically between 400-500°C. nih.gov This inherent stability makes fluoropolymers the material of choice for applications involving harsh chemical and high-temperature environments. abraco.org.br

Table 4: Thermal Stability of Selected Fluoropolymers

| Fluoropolymer | Onset of Decomposition | Key Degradation Products | Citation |

|---|---|---|---|

| Polytetrafluoroethylene (PTFE) | ~500-550 °C | Tetrafluoroethylene (C₂F₄) | nih.govyoutube.com |

| Polychlorotrifluoroethylene (PCTFE) | ~400-500 °C | Chlorotrifluoroethene (C₂ClF₃) | nih.gov |

| Polyvinylidene fluoride (PVDF) | ~400-500 °C | Fluorobenzenes (C₆H₃F₃, C₆H₄F₂) | nih.gov |

Research into High-Performance Coatings for Extreme Environments

Protective coatings are essential for the operation and longevity of components in harsh industrial environments, which can include extreme temperatures, high pressures, and corrosive chemicals. researchgate.netmdpi.com Research in this area focuses on developing "engineered" coatings that not only protect a substrate but can also enhance its performance and lifespan, thereby reducing costs. mdpi.comextremecoatings.net

Fluoropolymer-based coatings are highly valued for these applications due to their intrinsic thermal stability and chemical resistance. researchgate.net Technologies such as thermal spray are used to apply dense, hard, and wear-resistant coatings onto metal components. extremecoatings.net These coatings can be composed of proprietary blends of carbides, ceramics, and alloys to achieve superior protection against abrasion and corrosion. extremecoatings.net Research also explores the incorporation of fluorinated copolymers into matrices like PDMS to create coatings with excellent anti-icing properties, capable of functioning in extreme cold (below -26 °C) and significantly reducing ice adhesion. researchgate.net These advanced coatings are critical for industries ranging from power generation and chemical processing to aerospace. researchgate.netmdpi.com

Table 5: Characteristics of High-Performance Coatings for Extreme Environments

| Coating Type | Key Feature | Performance Benefit | Application Example | Citation |

|---|---|---|---|---|

| Thermal Spray Coatings | High hardness (62-72 HRC), high density (>98%) | Superior abrasion and corrosion resistance | Protective layers on industrial machinery | extremecoatings.net |

| Fluorinated Copolymer Coatings | Low ice adhesion strength (~17.7 kPa) | Anti-icing and de-icing performance | Outdoor equipment in cold climates | researchgate.net |

| Glass Flake Reinforced Epoxy | Increased diffusion path for moisture | Enhanced durability in corrosive environments | Offshore installations | researchgate.net |

| Ceramic Thermal Barrier Coatings | Thermal protection | Operation under severe stress and heat | Gas turbines | mdpi.com |

Green Chemistry and Sustainable Chemical Processes Research

While direct research labeling the use of this compound as "green chemistry" is not extensively documented, its application aligns with several core principles of sustainability. The field of green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

The use of fluorinated intermediates like this compound in agrochemical synthesis contributes to the green chemistry goal of designing safer chemicals. By creating more potent and target-specific pesticides, the total volume of chemicals needed for effective crop protection can be reduced, minimizing their environmental footprint. researchgate.netst-andrews.ac.uk

In material science, the development of highly durable and resistant fluoropolymers and coatings extends the functional lifetime of components. extremecoatings.net This longevity reduces the need for frequent replacements, thereby conserving resources and minimizing waste, which is a key aspect of sustainable manufacturing. Furthermore, the use of well-defined fluorinated building blocks in complex syntheses can lead to more efficient and atom-economical chemical reactions, another foundational principle of green chemistry. The ongoing research into fluorinated compounds implicitly supports the move towards more sustainable technologies by enabling the creation of more efficient and longer-lasting products.

Development of Environmentally Benign Synthetic Pathways

The development of environmentally friendly synthetic methods for fluorinated compounds like this compound is a key focus in green chemistry. Traditional fluorination methods often involve harsh reagents and produce significant waste. Modern approaches aim to mitigate these issues through innovative catalytic systems and reaction media.

One promising avenue is the use of ionic liquids as green media for fluorination reactions. Ionic liquids offer advantages such as high chemoselectivity, improved reaction yields, and the potential for reusability, which simplifies the process and reduces waste. dntb.gov.ua Research into fluorinations using ionic liquids has shown their potential in various transformations, including nucleophilic and electrophilic fluorinations. dntb.gov.ua The unique properties of ionic liquids can also be harnessed in electrochemical synthesis, offering a pathway to develop more sustainable methods for producing fluorinated compounds. dntb.gov.ua

Another approach involves the use of novel, less hazardous fluorinating agents. For instance, a recently developed method for synthesizing sulfonyl fluorides utilizes the reaction of thiols and disulfides with SHC5 and potassium fluoride, resulting in a green process with non-toxic by-products. sciencedaily.com This highlights a trend towards replacing hazardous reagents with safer alternatives, a principle applicable to the synthesis of fluorinated esters.

Furthermore, research into the synthesis of per-fluorinated organic polymers has explored the use of milder polymerization conditions, such as employing a weak base and lower reaction temperatures, to achieve desired product characteristics with potentially lower environmental impact. mdpi.com While these conditions may sometimes lead to lower yields and longer reaction times, they represent a trade-off for more controlled and potentially greener synthesis. mdpi.com

A patent for the synthesis of 2,3,3,3-tetrafluoropropionic acid, the precursor to this compound, describes a process involving the hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide under acidic conditions with a catalyst. This method is noted for its simple operation and easy separation and extraction processes. osti.gov

Strategies for Waste Reduction and Improved Reaction Efficiency

Improving reaction efficiency and minimizing waste are central tenets of green chemistry, directly impacting the sustainability and economic viability of chemical production. For the synthesis of this compound, strategies focus on catalytic processes and the recycling of materials.

A patented process for synthesizing the precursor, 2,3,3,3-tetrafluoropropionic acid, highlights the use of a catalyst (iron protochloride or ferrous sulfate) to significantly accelerate the reaction and improve the product yield to 96%. osti.gov This catalytic approach not only enhances efficiency but also contributes to waste reduction by effectively utilizing a side product from another reaction, thereby reducing waste treatment costs and protecting the environment. osti.gov

The principles of atom economy, a core concept in green chemistry, advocate for synthetic methods that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. mlsu.ac.in The development of catalytic methods is a key strategy for improving atom economy. For instance, a catalytic method for the reduction of phosphine (B1218219) oxides using a hydride source and a titanium catalyst eliminates the need for stoichiometric reducing agents, thereby reducing waste and improving sustainability. mdpi.com

The table below summarizes key strategies for improving efficiency and reducing waste in related chemical syntheses.

| Strategy | Description | Potential Benefit for this compound Synthesis |

| Catalytic Synthesis | Utilization of catalysts, such as iron salts, to increase reaction rates and yields. osti.gov | Higher efficiency, reduced energy consumption, and potentially lower production costs. |

| Waste Valorization | Utilizing side products from one reaction as starting materials for another. osti.gov | Reduced disposal costs and increased overall process efficiency. |

| Atom Economy | Designing synthetic routes where the maximum amount of starting materials is incorporated into the product. mlsu.ac.in | Minimization of byproducts and waste generation. |

| Chemical Recycling | Depolymerization of waste polymers to recover valuable monomers or chemical feedstocks. scbt.com | Potential for recycling fluorinated byproducts, contributing to a circular economy. |

Advanced Energy Storage Systems Research

Investigation of Cosolvent Applications in High Voltage Electrolytes for Lithium-Ion Batteries (referencing ethyl analogue research)

Fluorinated esters, including analogues of this compound, are being actively investigated as cosolvents in electrolytes for high-voltage lithium-ion batteries. These compounds offer the potential to improve battery performance and safety. A patent publication explicitly lists this compound among other fluorinated carboxylate esters as suitable for use in secondary battery electrolytes, noting their effect of reducing electrolyte viscosity. uq.edu.au

Research has demonstrated that using alkyl 3,3,3-trifluoropropanoates, such as methyl 3,3,3-trifluoropropanoate (B3193706) (TFPM) and ethyl 3,3,3-trifluoropropanoate (TFPE), as electrolyte additives can significantly enhance the high-voltage performance of LiNi1/3Co1/3Mn1/3O2/graphite lithium-ion batteries operating between 3.0 and 4.6 V. nih.gov The addition of a small weight percentage of these fluorinated esters leads to a notable improvement in capacity retention after numerous charge-discharge cycles. nih.gov

The improved cycling performance is attributed to the participation of the fluorinated ester in the formation of a thinner and more effective cathode/electrolyte interfacial (CEI) film. nih.gov This enhanced interface leads to a reduced interfacial resistance at high voltages, which is a critical factor in maintaining battery performance and longevity. nih.gov

The table below presents the key findings from the study on alkyl 3,3,3-trifluoropropanoate additives.

| Additive | Concentration (wt%) | Capacity Retention after 100 Cycles (%) |

| None | 0 | 45.6 |

| TFPM | 0.2 | 75.4 |

| TFPE | 0.5 | 76.1 |

Data sourced from a study on LiNi1/3Co1/3Mn1/3O2/graphite batteries. nih.gov

The use of fluorinated solvents in general is a growing trend in the development of safer and more stable electrolytes for high-energy-density lithium-ion batteries. osti.gov Nonflammable fluorinated electrolytes can mitigate the risk of fire associated with conventional carbonate-based electrolytes. osti.gov Furthermore, fluorinated solvents can help to suppress the dissolution of transition metals from the cathode at high voltages, a key degradation mechanism in high-voltage batteries. osti.gov

Research on Derivatives and Analogues of Methyl 2,3,3,3 Tetrafluoropropionate

Studies on Methyl 2,2,3,3-tetrafluoropropionate and its Unique Reactivity

Methyl 2,2,3,3-tetrafluoropropionate is a fluorinated ester that serves as a valuable precursor in organic synthesis. chemicalbook.comuni.lunih.gov Its reactivity is largely defined by the presence of the tetrafluorinated carbon chain adjacent to the ester group. This structural feature imparts significant steric hindrance and alters the typical bond angles compared to its non-fluorinated counterparts. tcichemicals.com

Research has focused on the transformation of Methyl 2,2,3,3-tetrafluoropropionate into other valuable compounds. A notable process involves the reaction of tetrafluoroethylene (B6358150) (TFE) with a cyanide salt and water in the presence of an alcohol to produce 2,2,3,3-tetrafluoropropionate salts. google.com The use of an alcohol in this process has been shown to result in higher yields. google.com These salts can then be converted to 2,2,3,3-tetrafluoropropionic acid and its alkyl esters, including the methyl ester. google.com The reaction is typically carried out at temperatures between 15°C and 125°C and pressures ranging from 15 to 1000 psi. google.com

Furthermore, the electrolysis of the resulting 2,2,3,3-tetrafluoropropionate salt, acid, or ester can yield 1,1,2,2,3,3,4,4-octafluorobutane (HFC-338pcc), a compound of interest in various applications. google.com Nuclear Magnetic Resonance (NMR) studies are instrumental in monitoring the conversion of intermediates to the final tetrafluoropropionate salt. google.com

| Parameter | Range | Preferred Range |

|---|---|---|

| Temperature | 15°C to 125°C | 40°C to 100°C |

| Pressure | 15 to 1000 psi (103 kPa to 6900 kPa) | 50 to 300 psi (345 kPa to 2070 kPa) |

Chlorinated and Other Halogenated Tetrafluoropropionate Analogues (e.g., Methyl 3-chloro-2,2,3,3-tetrafluoropropionate)

Chlorinated and other halogenated analogues of tetrafluoropropionates represent an important class of compounds with diverse applications. Methyl 3-chloro-2,2,3,3-tetrafluoropropionate, for instance, is a key intermediate in the synthesis of various fluorinated compounds used in the pharmaceutical and agrochemical industries. mdpi.com

The synthesis of these analogues often involves multi-step procedures. For example, the synthesis of certain chlorinated azetidinones starts from 2-aminobenzothiazole-6-carboxylic acid, which is then reacted with chloroacetyl chloride. mdpi.com The resulting product undergoes amination with hydrazine (B178648) hydrate, followed by condensation with aromatic aldehydes to form Schiff bases. mdpi.com These Schiff bases, upon reaction with chloroacetyl chloride in the presence of triethylamine, yield the desired 3-chloro-2-azetidinone derivatives. mdpi.com

In another example, 3-chloro-2-methyl thiobenzoxide is prepared from 3-chloro-2-aminotoluene through a diazotization reaction followed by reaction with a thiomethyl alcohol aqueous metal salt. google.com These synthetic routes highlight the versatility of halogenated building blocks in constructing complex molecules.

| Field | Application |

|---|---|

| Pharmaceuticals | Intermediate in the synthesis of fluorinated drug molecules. |

| Agrochemicals | Intermediate in the synthesis of pesticides and herbicides. |

| Materials Science | Used in the development of specialty polymers and coatings. |

Trifluoropropenoates and their Transformation Chemistry (e.g., Methyl 2,3,3-trifluoropropenoate)

Trifluoropropenoates, such as Methyl 2,3,3-trifluoropropenoate, are valuable reagents in organic synthesis, particularly for the introduction of trifluoromethyl groups. Research has explored their transformation into a variety of functionalized molecules.

One area of investigation is the synthesis of trifluoromethyl-containing styrenes. This can be achieved through the selective insertion of a CF3-substituted carbene, derived from methyl 3,3,3-trifluoro-2-diazopropionate, into the OH- or NH-bonds of o-bromophenol or o-bromoaniline derivatives. researchgate.net This is followed by a palladium-catalyzed Stille reaction to substitute the bromine with a vinyl group. researchgate.net

Additionally, the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH) yields 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com NMR and DFT studies suggest that the reaction proceeds through O,C-diprotonated forms of the starting furan (B31954) acids and esters, which act as the reactive electrophilic species. mdpi.com

Related Fluorinated Propanoic Acids and Amides as Synthetic Intermediates

Fluorinated propanoic acids and their corresponding amides are crucial synthetic intermediates, serving as building blocks for a wide array of more complex molecules. nih.govolemiss.edu The incorporation of fluorine can significantly alter the properties of the final product, enhancing metabolic stability, bioavailability, and binding affinity. olemiss.edu

The synthesis of fluorinated building blocks is an active area of research, with a focus on developing efficient and selective fluorination methods. olemiss.edu One strategy involves the decarboxylative introduction of fluorine-containing substituents. nih.gov While this method is applicable to sp3-enriched systems, it can sometimes suffer from low stereoselectivity due to its radical nature. nih.gov

Fluorinated carboxylic acids have also been shown to be powerful building blocks in the formation of self-assembled monolayers. nih.gov While fluorination can prevent homomolecular self-assembly, it enhances the ability of the carboxylic acid to act as a hydrogen bond donor in bimolecular networks. nih.gov

2-Alkoxy-2,3,3,3-tetrafluoropropionates in Synthesis and Mechanism Studies

2-Alkoxy-2,3,3,3-tetrafluoropropionates are another class of fluorinated esters that have been studied for their synthetic utility. For example, Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate is used as an intermediate in organic synthesis. chemicalbook.comalfa-chemistry.comsielc.com

The synthesis of such compounds can be achieved through various methods. For instance, the laboratory-scale preparation of methyl 3,3,3-trifluoropyruvate has been optimized starting from industrial hexafluoropropene-1,2-oxide (HFPO) via methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate. researchgate.net

Research into the synthesis of alkoxy-substituted heterocycles has also provided insights into the reactivity of related structures. For example, a solvent-free, microwave-assisted method using Lawesson's reagent has been developed for the cyclization of 1,4-dicarbonyl compounds to yield 2-alkoxy-substituted thiophenes and other S-heterocycles with high efficiency. organic-chemistry.org

Research into Methyl 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propionate as a Specialty Chemical

Methyl 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propionate is a specialty chemical with a unique combination of functional groups. chemicalbook.comalfa-chemistry.com Its structure, containing both a tetrafluoropropionate moiety and a fluorosulfonyl group, makes it a subject of interest for specialized applications.

The synthesis of related fluorosulfates has been reported through various methods. For instance, allyl fluorosulfates can be synthesized from the corresponding alcohol upon treatment with SO3 and B2O3. researchgate.net Similarly, alkoxy methyl fluorosulfates can be prepared from fluoro(methyl)alkanes by reaction with SO3 in dichloromethane. researchgate.net These methods highlight potential pathways for the synthesis and derivatization of compounds like Methyl 2,3,3,3-tetrafluoro-2-(fluorosulfonyl)propionate.

| Property | Value |

|---|---|

| Molecular Formula | C4H3F5O4S |

| Molecular Weight | 242.12 g/mol |

Investigation of Ethyl 2,2,3,3-tetrafluoropropionate and its Diverse Applications

Ethyl 2,2,3,3-tetrafluoropropionate is the ethyl ester analogue of the methyl ester discussed previously and shares many of its chemical properties and applications. A patented process describes the preparation of 2,2,3,3-tetrafluoropropionate salts and their subsequent conversion to C1-C4 alkyl esters, including the ethyl ester. google.com

The synthesis involves reacting tetrafluoroethylene with a cyanide salt and water in the presence of an alcohol, such as ethanol, to produce the corresponding tetrafluoropropionate salt. google.com This salt can then be esterified to yield Ethyl 2,2,3,3-tetrafluoropropionate. The process can be extended to produce HFC-338pcc through electrolysis. google.com

| Compound Name |

|---|

| Methyl 2,3,3,3-tetrafluoropropionate |

| Methyl 2,2,3,3-tetrafluoropropionate |

| 1,1,2,2,3,3,4,4-octafluorobutane |